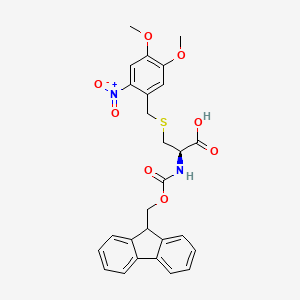
Fmoc-L-Cys(oNv)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Cys(oNv)-OH: is a derivative of the amino acid cysteine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and a 2-nitroveratryl (oNv) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino terminus, and the oNv group protects the thiol group of cysteine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-L-Cys(oNv)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the formation of complex peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also used in the synthesis of peptide-based inhibitors and probes.
Medicine: this compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences and modifications, which can be used as drugs or diagnostic agents.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cys(oNv)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using the 2-nitroveratryl (oNv) group. This is achieved by reacting cysteine with 2-nitroveratryl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group of cysteine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the oNv-protected cysteine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cysteine are reacted with 2-nitroveratryl chloride and Fmoc chloride under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc and oNv groups can be selectively removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the oNv group is removed using photolysis or reduction.
Peptide Bond Formation: Fmoc-L-Cys(oNv)-OH is used in solid-phase peptide synthesis (SPPS) to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
oNv Deprotection: Photolysis using ultraviolet light or reduction using a reducing agent like dithiothreitol (DTT).
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of cysteine.
oNv Deprotection: The major product is the free thiol group of cysteine.
Mecanismo De Acción
The mechanism of action of Fmoc-L-Cys(oNv)-OH involves the selective protection and deprotection of the amino and thiol groups of cysteine. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The oNv group protects the thiol group, allowing for the selective formation of disulfide bonds or other modifications. The deprotection of these groups is achieved under specific conditions, enabling the formation of the desired peptide or protein structure.
Comparación Con Compuestos Similares
Fmoc-L-Cys(Trt)-OH: This compound uses a trityl (Trt) group to protect the thiol group of cysteine. It is similar to Fmoc-L-Cys(oNv)-OH but uses a different protecting group.
Boc-L-Cys(oNv)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group to protect the amino group of cysteine. It is similar to this compound but uses a different protecting group for the amino group.
Uniqueness: this compound is unique in its use of the 2-nitroveratryl (oNv) group for thiol protection. This group can be removed using photolysis, providing a unique method for deprotection compared to other protecting groups. Additionally, the combination of Fmoc and oNv groups allows for selective protection and deprotection of both the amino and thiol groups, making it a versatile compound in peptide synthesis.
Propiedades
IUPAC Name |
(2R)-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O8S/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)14-38-15-22(26(30)31)28-27(32)37-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDKPXABTJDJPZ-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2809113.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2809114.png)
![8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2809116.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2809118.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2809119.png)
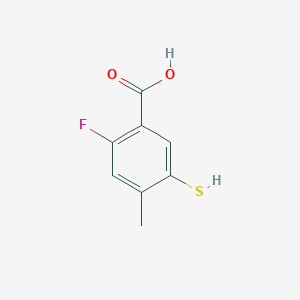
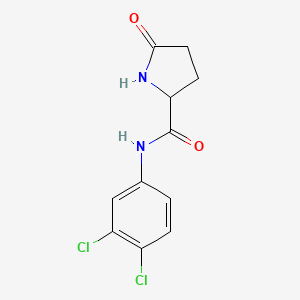
![N-(thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809122.png)
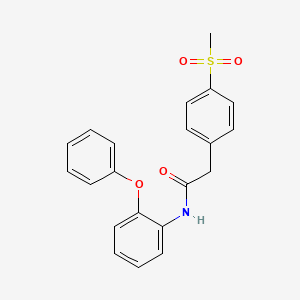
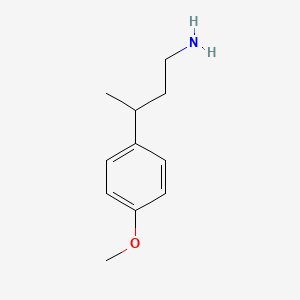
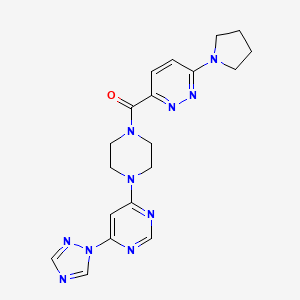
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809130.png)
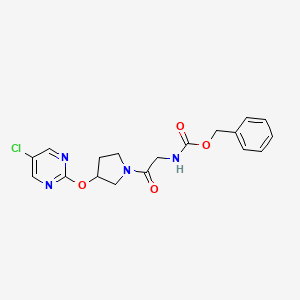
![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)
